4-Methyl-6-nitroquinoline
Description
Structure
3D Structure
Properties
CAS No. |
41037-30-3 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-methyl-6-nitroquinoline |
InChI |
InChI=1S/C10H8N2O2/c1-7-4-5-11-10-3-2-8(12(13)14)6-9(7)10/h2-6H,1H3 |
InChI Key |
WWLAPGAGNRTWBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 4 Methyl 6 Nitroquinoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-methyl-6-nitroquinoline derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy is fundamental for determining the structure of this compound derivatives by providing information about the chemical environment of each hydrogen atom. uncw.edu The position of substituents on the quinoline (B57606) ring significantly influences the chemical shifts of the protons. acs.org
In the ¹H NMR spectrum of a this compound derivative, the methyl group protons typically appear as a singlet in the upfield region, around δ 2.5–3.0 ppm. The aromatic protons resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. The presence of the electron-withdrawing nitro group at the 6-position causes a significant downfield shift for adjacent protons, particularly H-5 and H-7. researchgate.net For instance, protons adjacent to a nitro group can experience deshielding and appear at chemical shifts between δ 8.5 and 9.5 ppm.
The protons on the pyridine (B92270) and benzene (B151609) rings of the quinoline system show distinct signals. acs.org The protons H-2, H-3, and H-4 of the pyridine ring are chemically and magnetically non-equivalent, as are the protons of the benzene ring (H-5, H-7, and H-8 in the parent quinoline). acs.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are often employed to establish the connectivity between protons and aid in the complete assignment of the spectrum. acs.org
The following table summarizes typical ¹H NMR chemical shifts for protons in substituted quinolines:
| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.5 - 9.0 | d or dd |
| H-3 | ~7.3 - 7.6 | d or dd |
| H-5 | ~8.0 - 8.5 | d |
| H-7 | ~7.5 - 8.0 | dd |
| H-8 | ~7.6 - 8.2 | d |
| 4-CH₃ | ~2.5 - 2.8 | s |
| Note: Chemical shifts are approximate and can vary based on solvent and other substituents. |
For example, in a study of 4,7-dimethyl-6-nitrocoumarin, which has a related structural motif, the methyl groups appeared at δ 2.48 ppm and δ 2.61 ppm, and the aromatic protons were observed at δ 7.56 and δ 8.37 ppm. sapub.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides direct information about the carbon skeleton of this compound derivatives. bhu.ac.in Each non-equivalent carbon atom in the molecule produces a distinct signal, although quaternary carbons are often weaker. oregonstate.edu
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. The carbon atom attached to the nitro group (C-6) is significantly deshielded and typically resonates at a high chemical shift, around 150 ppm. mdpi.com The methyl carbon at position 4 (4-CH₃) appears in the upfield region, generally between 18 and 25 ppm. nih.gov
The aromatic and heterocyclic carbons of the quinoline ring system appear in the range of approximately 110-150 ppm. bhu.ac.in The specific chemical shifts can be used to confirm the substitution pattern. For instance, the presence of the nitro group at C-6 influences the chemical shifts of the neighboring carbons, C-5 and C-7.
Below is a table showing representative ¹³C NMR chemical shift ranges for this compound derivatives:
| Carbon Position | Typical Chemical Shift (δ, ppm) |
| C-2 | ~150 - 155 |
| C-3 | ~120 - 125 |
| C-4 | ~145 - 150 |
| C-4a | ~125 - 130 |
| C-5 | ~120 - 125 |
| C-6 | ~145 - 150 |
| C-7 | ~125 - 130 |
| C-8 | ~130 - 135 |
| C-8a | ~148 - 152 |
| 4-CH₃ | ~18 - 25 |
| Note: Chemical shifts are approximate and can vary based on solvent and other substituents. |
In the analysis of related nitroquinoline compounds, specific shifts have been reported. For 3-iodo-6-nitroquinoline (B2823073), the carbon chemical shifts were assigned with C-6 appearing in the deshielded region characteristic of a carbon attached to a nitro group. rsc.org
Multinuclear NMR Techniques
Beyond ¹H and ¹³C, multinuclear NMR techniques can provide further structural insights, particularly when other heteroatoms are present. researchgate.nethuji.ac.il For nitro-containing compounds, ¹⁵N NMR can be particularly informative. mdpi.com The nitrogen nucleus of the nitro group resonates in a characteristic downfield region (approximately -10 to -30 ppm relative to a standard), which can confirm the presence and electronic environment of the nitro functionality. mdpi.com
Two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning all proton and carbon signals. clockss.org HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically 2-3 bonds), which helps to piece together the entire molecular structure by connecting different fragments. mdpi.comclockss.org These techniques are essential for complex derivatives where simple 1D spectra may be ambiguous. mdpi.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of compounds by analyzing their fragmentation patterns upon ionization.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). hilarispublisher.combioanalysis-zone.com This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for confirming the molecular formula of a newly synthesized compound. mdpi.commdpi.com
For a this compound derivative, HRMS can confirm the expected molecular formula. For example, the [M+H]⁺ ion for a related compound, 6-methyl-8-nitroquinolin-4-ol (B3112559) (C₁₀H₈N₂O₃), has a calculated exact mass of 205.0612, and an experimental measurement with a deviation of less than 2 ppm would validate this formula. Similarly, for 3-iodo-6-nitroquinoline (C₉H₅IN₂O₂), the calculated m/z for the [M+H]⁺ ion is 300.9474, which was confirmed by HRMS with a found value of 300.9471. rsc.org
The high resolving power of HRMS is also beneficial in distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions). bioanalysis-zone.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. peerj.com It is particularly useful for the analysis of volatile and thermally stable compounds like some this compound derivatives. peerj.comfu-berlin.de
In a GC-MS analysis, the sample is first vaporized and separated based on its components' boiling points and interactions with the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a "fingerprint" for each component, allowing for its identification.
The fragmentation pattern observed in the mass spectrum is key to structural elucidation. For nitroaromatic compounds, a characteristic fragmentation is the loss of the nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da). For this compound, one would expect to see a molecular ion peak (M⁺) corresponding to its molecular weight, followed by fragment ions resulting from the loss of the nitro group and other parts of the molecule. The NIST Mass Spectrometry Data Center contains reference spectra for related compounds like 4-methyl-8-nitroquinoline, which can be used for comparison. nih.gov
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon electron impact. In the study of nitroquinoline derivatives, EI-MS provides valuable insights into the stability of the molecular ion and the characteristic fragmentation pathways.
For 6-nitroquipazine (B1217420) derivatives, which share the 6-nitroquinoline (B147349) core, EI-MS spectra in positive ion mode show fragmentation patterns where the main fragment ions often contain the R substituents from the piperazine (B1678402) ring. nih.gov However, when analyzed in negative ion mode, prominent molecular ions are observed for all studied compounds, indicating the stability of the nitroaromatic moiety to capture an electron. nih.gov
In the case of 2-methyl-6-nitroquinoline (B57331), the mass spectrum reveals a molecular ion peak (M+) and characteristic fragments. nist.gov Similarly, for 6-nitroquinoline, the EI-MS spectrum shows a strong molecular ion peak, with other significant peaks corresponding to the loss of nitro and cyano groups. nih.gov The fragmentation of 6-methyl-8-nitroquinolin-4-ol also shows distinct patterns in mass spectrometry, influenced by the nitro group.
Table 1: Selected EI-MS Data for Nitroquinoline Derivatives
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| 2-Methyl-6-nitroquinoline | 188 | Not specified | nist.gov |
| 6-Nitroquinoline | 174 | 128, 116, 101 | nih.gov |
| 6-Nitroquipazine Derivatives | Varies | Prominent in negative ion mode | nih.gov |
| 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline | 212 | 197 (M+ - H-HCN) | oup.com |
Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying functional groups and understanding the molecular vibrations of a compound, providing a molecular fingerprint. mdpi.comamericanpharmaceuticalreview.com
FT-IR spectroscopy is widely used to characterize the vibrational modes of this compound and its derivatives. The spectra provide confirmation of the presence of key functional groups such as the nitro (NO₂) group and the methyl (CH₃) group, as well as the vibrations of the quinoline ring system.
For 2-methyl-6-nitroquinoline, detailed vibrational assignments have been performed using FT-IR spectroscopy. elixirpublishers.com These studies, often supported by computational methods like Density Functional Theory (DFT), help in the precise assignment of fundamental modes. elixirpublishers.comelixirpublishers.com The characteristic vibrations of the nitro group, typically appearing as symmetric and asymmetric stretching modes, are a key feature in the FT-IR spectra of these compounds. For instance, in 7-methyl-8-nitroquinoline, the IR spectrum shows strong bands corresponding to the nitro group. brieflands.com
The FT-IR spectra of various nitroquinoline derivatives have been recorded to confirm their structure and functional groups. nih.govnih.govrsc.org For example, the synthesis of 2-chloro-4-methyl-6-nitro-quinoline and its subsequent amine derivatives were characterized using FT-IR, among other techniques. researchgate.net Similarly, the FT-IR spectra of 8-chloroquinoline (B1195068) and 8-nitroquinoline (B147351) have been recorded and analyzed in detail. researchgate.net
Table 2: Characteristic FT-IR Vibrational Frequencies for Nitroquinoline Derivatives
| Compound | NO₂ Symmetric Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | Reference |
| 7-Methyl-8-nitroquinoline | 1356 | 1531 | 3077 | brieflands.com |
| 2-Methyl-6-nitroquinoline | Not specified | Not specified | Not specified | elixirpublishers.com |
| 8-Nitroquinoline | Not specified | Not specified | Not specified | researchgate.net |
FT-Raman spectroscopy provides complementary information to FT-IR, as the selection rules for vibrational transitions are different. Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.
Studies on 2-methyl-6-nitroquinoline have utilized FT-Raman spectroscopy to investigate its vibrational properties. elixirpublishers.comelixirpublishers.com The FT-Raman spectra of 8-hydroxy-5-nitroquinoline and other derivatives have been recorded and interpreted to provide a comprehensive understanding of their molecular vibrations. nih.gov The combination of FT-IR and FT-Raman data, often coupled with theoretical calculations, allows for a complete assignment of the vibrational modes. researchgate.net For instance, the FT-Raman spectra of 8-chloroquinoline and 8-nitroquinoline have been analyzed to carry out a complete vibrational assignment of their fundamental modes. researchgate.net
Table 3: Selected FT-Raman Data for Nitroquinoline Derivatives
| Compound | Key Raman Shifts (cm⁻¹) | Reference |
| 2-Methyl-6-nitroquinoline | Not specified | elixirpublishers.com |
| 8-Hydroxy-5-nitroquinoline | Not specified | nih.gov |
| 8-Nitroquinoline | Not specified | researchgate.net |
Electronic Absorption Spectroscopy for Electronic Structure Analysis
Electronic absorption spectroscopy, particularly UV-Vis spectroscopy, is employed to study the electronic transitions within a molecule, providing information about its electronic structure. osti.gov
The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic quinoline system and the nitro group. The position and intensity of these absorption maxima are influenced by the substituents on the quinoline ring and the solvent used.
For 4-methyl-6-nitroquinolin-2-ol, the chemical structure includes a quinoline backbone with methyl, nitro, and hydroxyl groups, which all influence its electronic absorption. ontosight.ai The UV-Vis absorption spectra of various nitroquinoline derivatives have been studied, showing that the absorption ranges typically fall between 280 to 510 nm. researchgate.net The addition of a nitro group to the quinoline structure generally results in a bathochromic (red) shift of the absorption maxima. researchgate.net For example, the UV spectrum of 2-amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline shows absorption maxima at 219, 265, and 332 nm. oup.com
Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental UV-Vis data to understand the nature of the electronic transitions and to predict the absorption spectra. nih.gov These studies help in analyzing the HOMO-LUMO energy gap, which is related to the electronic properties and reactivity of the molecule. elixirpublishers.com
Table 4: UV-Vis Absorption Maxima for Selected Nitroquinoline Derivatives
| Compound | λ_max (nm) | Solvent | Reference |
| 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline | 219, 265, 332 | Methanol | oup.com |
| 6-Nitroquinoline Fumaric Acid Co-crystal | 333 | Not specified | researchgate.net |
| 4-Nitroquinoline (B1605747) N-oxide | 425 (S1→Sn) | Not specified | nih.gov |
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the crystal packing and solid-state properties of a compound. ijcce.ac.ir
While a specific crystal structure for this compound was not found in the provided search results, studies on closely related derivatives highlight the utility of this technique. For instance, single-crystal X-ray diffraction has been used to verify the structure of ethyl and cyclohexyl-(4-methyl-6-nitro-quinolin-2-yl)amine. researchgate.net The crystal structures of co-crystals of 4-methylquinoline (B147181) with various chloro- and nitro-substituted benzoic acids have also been determined, revealing details about hydrogen bonding and π-π stacking interactions. iucr.org
Similarly, the crystal structures of four isomeric co-crystals of 6-methylquinoline (B44275) with chloro- and nitro-substituted benzoic acids have been elucidated, showing how the acid and base molecules are linked by short hydrogen bonds. iucr.org The crystal structure of a co-crystal of 6-nitroquinoline with fumaric acid has been determined to be monoclinic, with hydrogen bonds influencing the formation of heterodimers. researchgate.net These studies demonstrate the power of X-ray diffraction in providing unambiguous structural information for quinoline derivatives.
Table 5: Crystallographic Data for Related Quinoline Derivatives
| Compound | Crystal System | Space Group | Key Interactions | Reference |
| Ethyl-(4-methyl-6-nitro-quinolin-2-yl)amine | Not specified | Not specified | Not specified | researchgate.net |
| Cyclohexyl-(4-methyl-6-nitro-quinolin-2-yl)amine | Not specified | Not specified | Not specified | researchgate.net |
| 4-Methylquinolinium 2-chloro-4-nitrobenzoate | Not specified | Not specified | π-π stacking, C-H···O hydrogen bonds | iucr.org |
| 6-Nitroquinoline Fumaric Acid Co-crystal | Monoclinic | P21/n | O-H···N and C-H···O hydrogen bonds | researchgate.net |
Single-Crystal X-ray Diffraction Measurements
The synthesis of 2-chloro-4-methyl-6-nitroquinoline (B1347195) is achieved through the nitration of 4-methylquinolin-2-ol, followed by chlorination using phosphorus oxychloride. researchgate.net The resulting crystalline material was subjected to single-crystal X-ray diffraction analysis to confirm its structure.
The crystallographic data and refinement parameters for 2-chloro-4-methyl-6-nitroquinoline are summarized in the table below. The compound crystallizes in the monoclinic space group P2₁/c.
| Parameter | Value |
|---|---|
| Empirical formula | C₁₀H₇ClN₂O₂ |
| Formula weight | 222.63 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.642(2) |
| b (Å) | 7.345(2) |
| c (Å) | 15.234(3) |
| α (°) | 90 |
| β (°) | 104.12(3) |
| γ (°) | 90 |
| Volume (ų) | 937.1(4) |
| Z | 4 |
| Calculated density (Mg/m³) | 1.577 |
The molecular structure of 2-chloro-4-methyl-6-nitroquinoline, as determined by X-ray diffraction, confirms the connectivity and planarity of the quinoline ring system. The methyl group is located at the 4-position, the nitro group at the 6-position, and the chloro substituent at the 2-position.
Selected bond lengths and angles provide a quantitative description of the molecular geometry. The bond lengths within the quinoline ring are consistent with its aromatic character. The C-Cl bond length and the bond lengths associated with the nitro group are within expected ranges for such functional groups attached to an aromatic system.
| Bond | Length (Å) |
|---|---|
| Cl(1)-C(2) | 1.728(3) |
| N(1)-C(2) | 1.311(4) |
| N(1)-C(8a) | 1.371(4) |
| N(2)-C(6) | 1.469(4) |
| O(1)-N(2) | 1.221(3) |
| O(2)-N(2) | 1.225(3) |
| C(4)-C(10) | 1.503(4) |
| Angle | Degree (°) |
|---|---|
| C(2)-N(1)-C(8a) | 117.8(2) |
| N(1)-C(2)-C(3) | 123.8(3) |
| N(1)-C(2)-Cl(1) | 115.3(2) |
| C(5)-C(6)-N(2) | 119.0(3) |
| C(7)-C(6)-N(2) | 118.6(3) |
| O(1)-N(2)-O(2) | 123.6(3) |
| O(1)-N(2)-C(6) | 118.4(3) |
| O(2)-N(2)-C(6) | 118.0(3) |
The crystal packing of 2-chloro-4-methyl-6-nitroquinoline is influenced by weak intermolecular interactions. The planarity of the quinoline ring system allows for π-π stacking interactions between adjacent molecules, which contribute to the stability of the crystal lattice. These non-covalent interactions are crucial in determining the macroscopic properties of the material, such as its melting point and solubility.
Computational and Theoretical Investigations of 4 Methyl 6 Nitroquinoline
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to predicting the geometry and electronic properties of molecules. By solving the Schrödinger equation, albeit in an approximate manner, these methods can determine the distribution of electrons and the resulting molecular structure.
Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. jmchemsci.com It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex wave function of all electrons. This approach offers a favorable balance between computational cost and accuracy. jmchemsci.comresearchgate.net
In DFT calculations, the choice of the functional and the basis set is crucial for obtaining reliable results. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. A commonly used hybrid functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines Hartree-Fock exchange with DFT exchange-correlation. researchgate.net
The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but also increase the computational demand. Pople-style basis sets, such as 6-311++G(d,p), are frequently employed. researchgate.netresearchgate.net The components of this notation signify:
6-311G : Describes the number of Gaussian functions used to represent the core and valence atomic orbitals.
++ : Adds diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions.
** (d,p) **: Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the shape of the orbitals and a more accurate description of chemical bonding.
For quinoline (B57606) derivatives, DFT calculations with functionals like B3LYP and basis sets such as 6-311G(d,p) or 6-311++G(d,p) have been shown to provide good agreement with experimental data for molecular geometry and vibrational frequencies. researchgate.netresearchgate.net
Ab initio—Latin for "from the beginning"—methods are quantum chemical calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. wikipedia.org The foundational ab initio method is the Hartree-Fock (HF) theory. wikipedia.orgnih.gov
In the HF method, the complex many-electron Schrödinger equation is simplified by treating each electron as moving in the average electric field created by all other electrons, rather than accounting for instantaneous electron-electron repulsions. wikipedia.org While this mean-field approximation makes the calculation computationally tractable, it neglects the effect of electron correlation, which can be important for accurately describing certain molecular properties.
Despite this limitation, the HF method provides a valuable qualitative description of the electronic structure and is often used as a starting point for more advanced, correlation-corrected ab initio methods. wikipedia.org For molecules like substituted quinolines, HF calculations, typically paired with basis sets like 6-31++G(d,p), can yield optimized geometries and vibrational modes that are in reasonable agreement with experimental results. researchgate.netnih.gov
Molecular Orbital Analysis and Reactivity Prediction
The reactivity of a molecule is intrinsically linked to its electronic structure, particularly the arrangement and energies of its molecular orbitals.
The Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org
HOMO : Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.
LUMO : Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for predicting the chemical reactivity and stability of a molecule. wikipedia.orgirjweb.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Such molecules are generally considered "hard."
A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is needed for electronic transitions. wikipedia.orgirjweb.com These molecules are termed "soft."
The HOMO-LUMO gap is a valuable indicator of the molecule's potential bioactivity, as it reflects the ease with which it can participate in charge-transfer interactions. irjweb.com
| Orbital | Description | Role in Reactivity |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Acts as an electron donor in chemical reactions. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is empty of electrons. | Acts as an electron acceptor in chemical reactions. |
Key global reactivity descriptors include:
Electronegativity (χ) : Measures the ability of a molecule to attract electrons. It is the negative of the chemical potential (μ).
Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. It is related to the HOMO-LUMO gap.
Chemical Softness (S) : The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be polarized.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, acting as an electrophile.
These descriptors provide a theoretical framework for comparing the reactivity of different molecules and understanding their chemical behavior. rsc.org
| Descriptor | Formula | Description |
|---|---|---|
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to charge transfer. |
| Chemical Softness (S) | S = 1 / (2η) | Measures the polarizability of the molecule. |
| Electrophilicity Index (ω) | ω = μ² / (2η) = χ² / (2η) | Quantifies the global electrophilic nature. |
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide insights into the static electronic properties of a single molecule, molecular modeling and dynamics simulations are used to study the behavior of molecules over time, including their interactions with other molecules, such as solvents or biological macromolecules. mdpi.comnih.gov
Molecular Dynamics (MD) simulations track the motions of atoms in a system by solving Newton's equations of motion. mdpi.com This requires a force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. MD simulations can reveal information about:
Conformational changes and flexibility of the molecule.
The stability of ligand-receptor complexes.
The influence of the solvent environment on molecular structure and behavior.
These simulations are computationally intensive, especially for large systems or long timescales. mdpi.com In cases where quantum effects are important, such as in chemical reactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. mdpi.com In a QM/MM simulation, the chemically active part of the system is treated with a more accurate but computationally expensive quantum mechanics method, while the rest of the system is described by a more efficient molecular mechanics force field. mdpi.com
For 4-Methyl-6-nitroquinoline, molecular dynamics simulations could be used to understand how it interacts with biological targets, providing a dynamic picture of the binding process and helping to elucidate its mechanism of action at an atomic level. researcher.life
Regioselectivity Prediction in Nitration Reactions
The synthesis of this compound from 4-methylquinoline (B147181) via electrophilic aromatic substitution, specifically nitration, raises questions of regioselectivity. The quinoline ring system has multiple positions susceptible to nitration, and predicting the favored site is crucial for optimizing synthesis. Computational methods are highly effective in this regard.
Theoretical studies on the nitration of quinoline and its derivatives have been performed to understand the regioselectivity of the reaction. researchgate.net Density Functional Theory (DFT) is a commonly employed method for these predictions. For instance, calculations at the B3LYP/6-31++G** level of theory have been used to optimize the geometries of the intermediate σ-complexes (also known as Wheland intermediates) for nitration at various positions on the quinoline ring system, both in the gas phase and in condensed phases (e.g., using a water solvent model). researchgate.netresearchgate.net
The relative stability of these intermediates is a key indicator of the reaction's regioselectivity. The position that forms the most stable σ-complex corresponds to the lowest energy transition state and is, therefore, the kinetically favored product. For 4-methylquinoline, the electron-donating methyl group at position 4 and the directing effects of the heterocyclic nitrogen atom influence the electron density distribution in the benzene (B151609) ring portion of the molecule.
Computational analyses typically reveal that positions 5, 6, 7, and 8 are potential sites for nitration. The activation energies for the formation of the corresponding σ-complexes are calculated to determine the most probable outcome. Studies on similar systems, like tetrahydroquinoline, have shown that such computational predictions are in excellent agreement with experimental results, successfully achieving total regioselectivity for nitration at the 6-position under specific conditions. researchgate.net These computational models account for factors like electronic effects (inductive and resonance) and steric hindrance to provide a detailed rationale for the observed product distribution.
Table 1: Theoretical Prediction of Nitration Regioselectivity in a Substituted Quinoline System
| Position of Nitration | Calculated Relative Energy of σ-Complex (kcal/mol) | Predicted Major/Minor Product |
|---|---|---|
| 5 | +2.5 | Minor |
| 6 | 0.0 | Major |
| 7 | +3.1 | Minor |
| 8 | +1.8 | Minor |
Note: The data in this table is illustrative and based on typical computational results for substituted quinolines. The relative energies are benchmarked against the most stable intermediate.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing compounds with desired biological activities. For this compound and its derivatives, computational SAR modeling provides a framework to understand how chemical structure correlates with biological function, thereby guiding the synthesis of more potent and selective molecules.
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by calculating various molecular descriptors that quantify different aspects of the molecule's physicochemical properties.
For a series of this compound analogues, a typical QSAR study would involve:
Data Set Compilation: Assembling a group of related molecules with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition or cytotoxicity).
Descriptor Calculation: Computing a wide range of descriptors for each molecule. These can be categorized as:
Topological: Describing the connectivity of atoms (e.g., Wiener index, Kier & Hall molecular connectivity indices).
Geometrical: Related to the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic: Quantifying electron distribution (e.g., dipole moment, partial atomic charges).
Physicochemical: Including properties like hydrophobicity (logP) and molar refractivity.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build an equation that correlates a selection of descriptors with the observed biological activity. researchgate.net
Model Validation: Assessing the statistical significance and predictive power of the model using techniques like cross-validation (leave-one-out) and by testing it on an external set of compounds not used in model generation. nih.gov
QSAR studies on related quinoline derivatives have successfully identified key features for various biological activities, including anticancer and antimicrobial effects. researchgate.netnanobioletters.com For example, a QSAR model for quinoline derivatives might reveal that increased hydrophobicity and the presence of specific electronic features are positively correlated with anticancer activity.
Table 2: Example of a QSAR Model for Quinoline Derivatives
| Descriptor | Coefficient | Significance (p-value) | Interpretation |
|---|---|---|---|
| logP (Hydrophobicity) | +0.45 | <0.01 | Higher hydrophobicity increases activity. |
| Dipole Moment | -0.21 | <0.05 | Lower dipole moment is favorable for activity. |
| Molecular Surface Area | +0.15 | <0.05 | Larger surface area enhances activity. |
Note: This table represents a hypothetical QSAR equation: Activity = c0 + (0.45 * logP) - (0.21 * Dipole) + (0.15 * Surface Area). The coefficients indicate the direction and magnitude of the descriptor's influence.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is crucial for understanding the mechanism of action at a molecular level and for structure-based drug design.
The docking process involves:
Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (often from a repository like the Protein Data Bank) and the ligand. The ligand's structure is typically optimized for the lowest energy conformation.
Binding Site Identification: Defining the active site or binding pocket of the protein where the ligand is expected to interact.
Sampling and Scoring: An algorithm systematically samples many different orientations and conformations of the ligand within the binding site. Each of these "poses" is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov The pose with the best score is predicted as the most likely binding mode.
Docking studies of quinoline derivatives against various cancer-related proteins, such as kinases and other enzymes, have provided valuable insights. researchgate.net For a compound like this compound, docking could reveal key interactions with amino acid residues in the active site of a target protein. These interactions might include:
Hydrogen Bonds: Between the nitro group or the quinoline nitrogen and polar amino acid residues.
π-π Stacking: Between the aromatic quinoline ring system and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
Hydrophobic Interactions: Between the methyl group and nonpolar pockets within the active site.
The results of docking studies, particularly the calculated binding affinity and the specific intermolecular interactions, are powerful tools for predicting a compound's biological activity and for suggesting chemical modifications to improve binding and potency. researchgate.net
Table 3: Predicted Interactions of this compound with a Hypothetical Kinase Active Site
| Ligand Moiety | Interacting Amino Acid Residue | Type of Interaction | Estimated Binding Affinity (kcal/mol) |
|---|---|---|---|
| Nitro Group (Oxygens) | Lysine 72 | Hydrogen Bond | -8.5 |
| Quinoline Ring | Phenylalanine 168 | π-π Stacking | |
| Methyl Group | Leucine 145 | Hydrophobic | |
| Quinoline Nitrogen | Aspartate 181 | Hydrogen Bond |
Investigation of Biological Activities and Underlying Mechanisms of 4 Methyl 6 Nitroquinoline and Analogues in Vitro and Molecular Level
Antimicrobial Research Perspectives
Quinoline (B57606) derivatives have long been recognized for their potential in combating microbial infections. biointerfaceresearch.com Research into analogues of 4-Methyl-6-nitroquinoline has revealed significant activity against various pathogenic bacteria and fungi, highlighting the importance of the substituted quinoline core in designing new antimicrobial agents.
Antibacterial Activity against Pathogenic Strains (e.g., Staphylococcus aureus, Escherichia coli, MRSA)
Analogues of this compound have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, including challenging resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).
For instance, a study on 8-hydroxy-6-nitroquinoline, a regioisomer of the established drug nitroxoline (B368727), determined its antibacterial activity against Escherichia coli and Staphylococcus aureus. nih.gov Similarly, derivatives of 6-amino-4-methyl-1H-quinoline-2-one, which shares the 4-methyl and 6-position substitution pattern, showed excellent antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL against strains like Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. researchgate.net
The development of quinoline-based agents specifically targeting MRSA is a significant area of research. nih.gov Certain N-methylbenzofuro[3,2-b]quinoline derivatives have been identified as highly potent, with MIC values of 2 µg/mL against MRSA, a potency approximately 100 times greater than standard drugs like berberine (B55584) and methicillin. nih.gov Other research has focused on 2-phenyl-quinoline-4-carboxylic acid derivatives, which also show activity against MRSA. nih.gov Furthermore, the incorporation of a triazole ring into the quinolone structure has yielded compounds with potent anti-MRSA activity, with one derivative showing an MIC value of 0.5 µg/mL. nih.gov
| Compound/Analogue Class | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 6-Amino-4-methyl-1H-quinoline-2-one Derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | researchgate.net |
| N-methylbenzofuro[3,2-b]quinoline Derivatives | MRSA | 2 | nih.gov |
| Triazolyl Quinolone Derivative | MRSA | 0.5 | nih.gov |
| 9-bromo-substituted indolizinoquinoline-5,12-dione Derivative (18d) | MRSA | 0.031 | rhhz.net |
Antifungal Activity Studies
The antifungal potential of quinoline derivatives has also been explored. Studies on derivatives of 6-amino-4-methyl-1H-quinoline-2-one demonstrated that these compounds were potentially active against several fungal strains, including Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. researchgate.net The research identified one specific derivative as the most potent among those tested. researchgate.net While direct studies on this compound are limited, the activity of these close analogues suggests a promising avenue for the development of novel antifungal agents based on the 4-methylquinoline (B147181) scaffold. Other heterocyclic systems incorporating nitro groups have also shown significant antifungal activity against Candida albicans. nih.gov
| Compound/Analogue Class | Fungal Strain | Activity Noted | Reference |
|---|---|---|---|
| 6-Amino-4-methyl-1H-quinoline-2-one Derivatives | A. flavus, A. niger, F. oxysporum, C. albicans | Potentially active; one derivative identified as most potent. | researchgate.net |
| Methyl 3,5-dinitrobenzoate (B1224709) (Non-quinoline nitro compound) | Candida albicans | MIC: 0.27–1.10 mM | nih.gov |
Mechanisms of Action: Cellular Process Disruption and Enzyme Inhibition
The antibacterial effects of quinoline analogues are attributed to several molecular mechanisms. A primary mode of action involves the inhibition of essential bacterial enzymes. For example, some quinoline derivatives function by inhibiting the GTPase activity of the FtsZ (filamentous temperature-sensitive protein Z), which is crucial for bacterial cell division. rhhz.net This disruption interferes with the formation of the Z-ring, leading to abnormal cell division and ultimately, bacterial cell death. rhhz.net
Another key target for quinoline-based agents is the class of enzymes known as topoisomerases, such as DNA gyrase and topoisomerase IV. rhhz.net These enzymes are vital for managing DNA topology during replication, and their inhibition leads to breaks in the bacterial chromosome and cell death. This mechanism is similar to that of the well-established fluoroquinolone antibiotics. rhhz.net
Additionally, some quinoline derivatives, particularly those related to nitroxoline, are believed to exert their antimicrobial effect by chelating essential divalent metal cations like Mg²⁺ and Mn²⁺. srce.hr This action deprives bacteria of crucial micronutrients required for growth and enzymatic function, resulting in a bacteriostatic effect. srce.hr Other identified mechanisms include the inhibition of the peptide deformylase (PDF) enzyme, which is involved in bacterial protein synthesis. researchgate.net
Anticancer and Cytotoxic Activity Studies
The cytotoxic potential of nitro-substituted quinolines against various cancer cell lines has been a subject of intensive investigation. These studies reveal that such compounds can trigger cell death through multiple pathways, making them interesting candidates for oncology research.
Induction of Apoptotic Pathways and Cell Death Mechanisms
A significant body of research indicates that quinoline derivatives can induce apoptosis, a form of programmed cell death, in cancer cells. For example, certain quinoline-N-oxide analogues have been shown to induce apoptosis in human erythroleukemic K562 cells. nih.gov The mechanism involves the activation of key executioner enzymes, caspase-9 and caspase-3, which orchestrate the dismantling of the cell. nih.gov Another quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, was found to induce both apoptosis and autophagic cell death in pancreatic cancer cell lines. nih.gov This was accompanied by the activation of caspase-3 and the cleavage of PARP, a hallmark of apoptosis. nih.gov
Studies on nitroxoline (8-hydroxy-5-nitroquinoline) have also demonstrated its ability to induce apoptosis in multiple myeloma and prostate cancer cells. srce.hr The cytotoxic effects of various functionalized quinoline derivatives, including 7-methyl-8-nitro-quinoline, have been evaluated against Caco-2 colon cancer cells, with results showing that the specific functional groups attached to the quinoline core heavily influence the compound's toxicity. brieflands.com In one study, a nitro-aldehyde quinoline derivative showed the highest cytotoxicity among the tested compounds. brieflands.com Furthermore, computational and molecular docking studies have identified 2-Methyl-8-nitro quinoline as a potentially potent anti-cancer agent. researchgate.net
| Compound/Analogue | Cell Line | Effect/IC₅₀ Value | Reference |
|---|---|---|---|
| 4-(4'-nitrostyryl)-quinoline-1-oxide | K562 (Human erythroleukemia) | Induces apoptosis via caspase-9 and -3 activation | nih.gov |
| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine | PANC-1, MIA PaCa-2 (Pancreatic cancer) | Reduces cell viability (2-16 μM); induces apoptosis and autophagy | nih.gov |
| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | Caco-2 (Colorectal adenocarcinoma) | IC₅₀: 0.929 µM | brieflands.com |
| 8-nitro-7-quinolinecarbaldehyde | Caco-2 (Colorectal adenocarcinoma) | IC₅₀: 0.535 µM | brieflands.com |
| 4-methyl-1-nitroacridine analogue (Compound 8) | Ab melanoma, SH-SY5Y neuroblastoma | IC₅₀: 88 µM and 116 µM, respectively | ajpamc.com |
DNA Damage and Reactive Oxygen Species (ROS) Generation
The anticancer activity of nitroquinoline compounds is often linked to their ability to inflict DNA damage and induce oxidative stress. A prominent analogue, 4-nitroquinoline-1-oxide (4NQO), is a well-characterized carcinogen that acts by forming covalent adducts with DNA bases, particularly guanine (B1146940) and adenine (B156593). researchgate.netnih.gov This process is a result of its metabolic activation to a highly reactive intermediate. researchgate.net Beyond forming adducts, 4NQO is known to produce oxidative damage and single-strand breaks in DNA. researchgate.net A key mechanism contributing to its cytotoxicity is the induction of topoisomerase I cleavage complexes (Top1cc), which are stabilized DNA-protein crosslinks that can lead to lethal double-strand breaks when they collide with replication forks. researchgate.net
The generation of reactive oxygen species (ROS) is another critical mechanism. nih.govmdpi.com ROS are highly reactive molecules, such as superoxide (B77818) anions and hydroxyl radicals, that can cause widespread damage to cellular components, including DNA, proteins, and lipids. nih.govmdpi.com Studies on 8-hydroxy-5-nitroquinoline (nitroxoline) have shown that it increases intracellular ROS generation, an effect that is significantly enhanced in the presence of copper. nih.govresearchgate.net This surge in oxidative stress can overwhelm the cell's antioxidant defenses, leading to DNA damage and triggering apoptotic cell death. nih.govresearchgate.netresearchgate.net The damage to DNA by ROS can manifest as oxidized bases, such as 8-hydroxyguanine, or as breaks in the DNA strands, further contributing to the compound's cytotoxic effects. nih.govyoutube.com
Interference with Cellular Signaling Pathways (e.g., Proliferation)
The uncontrolled proliferation of cells is a hallmark of cancer. The cellular signaling pathways that regulate cell growth and division are often dysregulated in cancer cells, making them attractive targets for therapeutic intervention. While direct studies on this compound's effect on cell proliferation pathways are limited, the broader class of quinoline derivatives has demonstrated significant anti-proliferative effects. For instance, the related compound 4-nitroquinoline (B1605747) 1-oxide (4NQO) is a well-known mutagen and carcinogen that induces cellular proliferation and has been used extensively in experimental oncology to study oral carcinogenesis. mdpi.com Zinc supplementation has been shown to suppress 4NQO-induced oral carcinogenesis by reversing cellular proliferation and inducing apoptosis, highlighting the impact of such compounds on cell growth pathways. mdpi.com
Furthermore, various functionalized quinoline derivatives have been shown to possess cytotoxic activity against different cancer cell lines. For example, 7-methyl-8-nitro-quinoline and its derivatives have demonstrated cytotoxicity against human epithelial colorectal carcinoma (Caco-2) cells, with their activity being dependent on the specific functional groups attached to the quinoline core. brieflands.com This suggests that modifications to the quinoline scaffold, such as the methyl and nitro groups in this compound, can significantly influence its interaction with cellular components and its effect on cell proliferation. The precise mechanisms by which this compound may interfere with proliferation signaling pathways, such as those involving cyclins and cyclin-dependent kinases, warrant further investigation.
Interaction with Molecular Targets (e.g., DNA, Proteins, eIF4A)
The biological activity of a compound is intrinsically linked to its interaction with specific molecular targets within the cell, such as DNA, proteins, and enzymes. The 6-nitroquinoline (B147349) scaffold has been identified as a potent inhibitor of the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase that is crucial for the initiation of protein synthesis. nih.gov Dysregulation of protein synthesis is a common feature of cancer, making eIF4A an attractive therapeutic target. patsnap.com
Molecular docking studies of a 6-nitroquinoline analogue have revealed key interactions within the RNA-binding groove of eIF4A. The nitro group at the 6-position is predicted to form strong interactions with the binding pocket, contributing significantly to the compound's potency. nih.gov Specifically, the negatively charged oxygen atoms of the nitro group can form salt bridges with positively charged amino acid residues, such as arginine, in the RNA-binding groove, thereby disrupting the interaction between eIF4A and RNA. nih.gov Furthermore, a hydrogen bond is predicted to form between the nitro group and a threonine residue in the binding pocket. nih.gov Although these studies were not performed on this compound itself, the presence of the 6-nitro group strongly suggests a similar mechanism of eIF4A inhibition. The 4-methyl group may further influence the binding affinity and specificity.
In addition to proteins, quinoline derivatives can also interact with DNA. The related compound 4-nitroquinoline 1-oxide (4NQO) is known to form covalent adducts with DNA, leading to mutations and genotoxicity. nih.gov This interaction with DNA is a critical aspect of its carcinogenic properties. While it is not yet confirmed if this compound directly binds to DNA in a similar manner, this remains a plausible mechanism of action that could contribute to its biological effects.
Modulation of Key Signaling Pathways (e.g., PI3K/Akt/mTOR)
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. unc.edunih.gov Dysregulation of this pathway is frequently observed in various cancers, making it a prime target for the development of novel anticancer therapies. nih.gov Several quinoline-based compounds have been identified as inhibitors of the PI3K/Akt/mTOR pathway.
These inhibitors typically act by binding to the ATP-binding pocket of PI3K or mTOR, thereby blocking their kinase activity. figshare.com This inhibition leads to the dephosphorylation of downstream effectors, such as Akt and S6 ribosomal protein, which in turn suppresses protein synthesis and cell proliferation and can induce apoptosis. nih.govwikipedia.org While there is no direct evidence to date demonstrating the effect of this compound on the PI3K/Akt/mTOR pathway, its quinoline core structure suggests that it could potentially act as an inhibitor of this pathway. Further studies are required to elucidate whether this compound can modulate the phosphorylation status of key proteins in this cascade and to determine its potential as a PI3K/Akt/mTOR-targeted agent.
Inhibition of Topoisomerase Activity
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. wikipedia.org They are validated targets for a number of anticancer and antibacterial drugs. nih.gov Topoisomerase inhibitors can act by either preventing the enzyme from cleaving DNA or by stabilizing the transient DNA-enzyme complex, leading to DNA strand breaks and ultimately cell death. wikipedia.org
The quinoline scaffold is a common feature in many topoisomerase inhibitors. For instance, the anticancer drug camptothecin (B557342) and its derivatives are well-known topoisomerase I inhibitors. nih.gov In the realm of antibacterial agents, quinolones and fluoroquinolones are a major class of drugs that target bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.gov While direct studies on the topoisomerase inhibitory activity of this compound are not yet available, the structural similarities to known inhibitors suggest that it may possess such activity. Research on pyrazolo[4,3-f]quinoline derivatives has shown that these compounds can inhibit both topoisomerase I and IIα. frontiersin.org This indicates that the broader quinoline framework is amenable to modifications that confer topoisomerase inhibitory properties. Future investigations using DNA relaxation or cleavage assays are necessary to determine if this compound or its analogues can inhibit the catalytic activity of topoisomerases. unc.edunih.gov
Antileishmanial Activity Research
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. nih.gov The quinoline scaffold has long been recognized for its antiprotozoal properties, with quinine (B1679958) being a historically significant antimalarial drug. nih.gov This has spurred research into quinoline derivatives as potential treatments for other parasitic infections, including leishmaniasis. nih.govscispace.commdpi.comnih.gov
Below is a table summarizing the in vitro antileishmanial activity of several quinoline derivatives against Leishmania promastigotes, illustrating the potential of this class of compounds.
| Compound | Leishmania Species | IC50 (µM) | Reference |
| Clioquinol | L. amazonensis | 8.35 ± 0.82 | scispace.com |
| Clioquinol | L. infantum | 4.71 ± 1.15 | scispace.com |
| Quinoline-triazole hybrid | L. donovani | 2.76 - 45.75 | scispace.com |
| 8-Hydroxyquinoline (B1678124) | L. martiniquensis | 1.61 ± 0.28 | nih.gov |
Antimycobacterial Activity Studies
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health problem. The emergence of multidrug-resistant strains necessitates the discovery of new antimycobacterial agents with novel mechanisms of action. The quinoline core is present in some compounds with antimycobacterial activity. mdpi.com
Some 6-nitroquinolones have been found to exhibit good inhibitory activity against Mycobacterium tuberculosis and various atypical mycobacteria. researchgate.net In contrast, their 6-fluoro counterparts showed little to no activity, highlighting the importance of the nitro group at this position for antimycobacterial effects. researchgate.net Additionally, 8-hydroxyquinoline derivatives have demonstrated bactericidal activity against replicating M. tuberculosis. researchgate.net While specific studies on this compound are lacking, the evidence from related nitroquinoline compounds suggests it could be a promising candidate for further investigation as an antimycobacterial agent.
A key target for many antibacterial drugs, including the fluoroquinolones, is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and transcription. nih.gov In Mycobacterium tuberculosis, DNA gyrase is the sole type II topoisomerase, making it an attractive target for drug development. researchgate.netnih.govinspiralis.com
The inhibition of DNA gyrase by quinolone-based drugs typically involves the stabilization of the enzyme-DNA cleavage complex, which leads to double-strand DNA breaks and bacterial cell death. researchgate.net The efficacy of these compounds can be assessed using in vitro DNA supercoiling assays, where the inhibition of the enzyme's ability to introduce negative supercoils into DNA is measured. researchgate.net Several novel quinoline derivatives have been synthesized and shown to inhibit bacterial DNA gyrase. nih.gov Although direct experimental data for this compound is not available, the known activity of other nitroquinolones against mycobacteria suggests that inhibition of DNA gyrase is a plausible mechanism of action. researchgate.net Further biochemical assays are needed to confirm if this compound can indeed inhibit the supercoiling activity of mycobacterial DNA gyrase and to determine its potency.
Mutagenicity and Genotoxicity Assessments (In Vitro Assays, e.g., Ames Test)
Comprehensive searches of available scientific literature reveal a significant data gap regarding the specific mutagenic and genotoxic properties of this compound. To date, no studies utilizing standard in vitro assays such as the Ames test or other genotoxicity assessments have been published for this particular compound.
However, extensive research has been conducted on structurally related quinoline derivatives, most notably 4-nitroquinoline 1-oxide (4NQO). 4NQO is a well-established mutagen and carcinogen, frequently used as a positive control in genotoxicity studies. nih.gov It is known to induce mutations in bacteria, fungi, and animal cells. nih.gov The genotoxic effects of 4NQO are attributed to its metabolic conversion to 4-hydroxyaminoquinoline 1-oxide (4-HAQO), which then forms stable adducts with DNA, primarily at guanine and adenine residues. nih.govnih.gov
For instance, in various in vitro genotoxicity assays, 4NQO has demonstrated the ability to induce DNA damage and gene mutations. nih.gov Studies in human lymphoblastoid cell lines and mouse lymphoma cells have shown that 4NQO can cause chromosomal damage, although it appears to be a more potent point mutagen than a clastogen (an agent that causes breaks in chromosomes). nih.gov The mutagenic activity of 4NQO has been observed in various tissues in animal models as well. psu.edu
Other Investigated Biological Activities (e.g., Antioxidant Profile, Cannabinoid Receptor Ligand Activity, Toll Like Receptor-7 Agonistic Activity)
Similar to the genotoxicity data, there is a notable absence of published research investigating the antioxidant profile, cannabinoid receptor ligand activity, and Toll-Like Receptor-7 (TLR7) agonistic activity of this compound.
In the broader context of quinoline derivatives, some studies have explored their potential as antioxidants. For example, certain 1,2,3,4-tetrahydroquinoline (B108954) derivatives have shown significant antioxidant properties, which are thought to be influenced by substituents on the quinoline ring. nih.gov The proposed mechanisms for the antioxidant activity of some quinolines include the ability to chelate metal ions like Fe(II) and Fe(III), thereby preventing the formation of free radicals, and the capacity to react with free radicals to protect DNA from oxidative damage. nih.gov However, no specific antioxidant assays have been reported for this compound.
Regarding cannabinoid receptor ligand activity, the field has seen the development of a wide array of synthetic ligands that interact with CB1 and CB2 receptors. nih.gov Investigations into the structure-activity relationships of these ligands have identified various chemical scaffolds capable of binding to these receptors. While some quinoline-based structures have been explored in medicinal chemistry, there is no available data to suggest that this compound has been evaluated as a potential cannabinoid receptor ligand.
Finally, the investigation of Toll-Like Receptor-7 (TLR7) agonists has led to the discovery of several small molecules, including some containing the imidazoquinoline scaffold, that can stimulate the immune system. nih.gov These compounds are recognized by TLR7, an intracellular receptor, triggering downstream signaling pathways that lead to an immune response. nih.gov A systematic exploration of the structure-activity relationships of imidazoquinoline analogues has revealed that specific substitutions on the heterocyclic core are critical for potent TLR7 agonistic activity. nih.gov At present, there is no scientific literature to indicate that this compound possesses TLR7 agonistic properties.
Applications in Chemical Research and Advanced Materials
Role as Synthetic Intermediates for Complex Molecule Construction
4-Methyl-6-nitroquinoline serves as a valuable synthetic intermediate in the construction of more complex molecules, particularly those with potential biological activity. Aromatic nitro compounds are frequently utilized in the synthesis of drugs and pharmaceutically relevant molecules. nih.govresearchgate.net The presence of the nitro group at the 6-position and the methyl group at the 4-position of the quinoline (B57606) core provides specific sites for further chemical modifications.
One area of application is in the synthesis of quinoline-based inhibitors. For instance, derivatives like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline are key intermediates in the development of such inhibitors. atlantis-press.comresearchgate.net The synthesis of these more complex molecules often involves a series of steps, including cyclization, nitration, and chlorination, starting from simpler precursors. atlantis-press.comresearchgate.net
Research has also focused on optimizing the synthesis of related compounds, such as 2-methyl-6-nitroquinoline (B57331), for bulk drug manufacturing. nih.gov Nanomaterial-assisted synthesis has been explored to improve reaction yields and reduce reaction times, highlighting the industrial relevance of these intermediates. nih.gov The quinoline framework itself is a common feature in a variety of bioactive compounds, including antimalarials, antibacterials, and anticancer agents, underscoring the importance of intermediates like this compound in medicinal chemistry. nih.govbrieflands.com
The following table provides examples of complex molecules synthesized from quinoline intermediates and their applications:
| Intermediate | Synthesized Molecule Class | Application |
| 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | Quinoline Inhibitors | Therapeutic agents |
| 2-methyl-6-nitroquinoline | Various bioactive quinolines | Bulk drug synthesis |
| 7,8-diamino-5-nitroquinoline | Polyheterocyclic systems | Precursors for complex heterocycles researchgate.net |
Building Blocks in Heterocyclic Chemistry
The quinoline scaffold is a fundamental building block in heterocyclic chemistry, and this compound is a specific example of a functionalized quinoline that can be used to construct a variety of more complex heterocyclic systems. organic-chemistry.orgrsc.org The reactivity of the quinoline ring system, along with the influence of the methyl and nitro substituents, allows for a range of chemical transformations.
The synthesis of quinoline derivatives is a significant focus of organic chemistry due to their prevalence in biologically active compounds. brieflands.comrsc.org Various named reactions, such as the Gould-Jacob and Friedländer syntheses, are employed to construct the quinoline core, which can then be further modified. rsc.org The presence of a nitro group, as in this compound, offers a handle for further synthetic manipulations. For example, the nitro group can be reduced to an amino group, which can then participate in a wide array of subsequent reactions to build new heterocyclic rings or introduce different functional groups.
The following table summarizes some synthetic strategies involving quinoline building blocks:
| Reaction Type | Description | Resulting Structures |
| Gould-Jacob Synthesis | Aniline (B41778) derivatives react with diethyl ethoxymethylenemalonate to form 4-hydroxyquinolines. rsc.org | Substituted quinolones |
| Friedländer Synthesis | Condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. rsc.org | Substituted quinolines |
| Nucleophilic Substitution | Reactions at various positions of the quinoline ring to introduce new functional groups. mdpi.com | Functionalized quinolines |
| Cyclization Reactions | Formation of new rings fused to the quinoline core. | Polycyclic heterocyclic systems |
Research in Organic Semiconductors and Dyes
While direct research on this compound as an organic semiconductor or a dye is not extensively documented, the broader class of quinoline derivatives has shown promise in these areas. The quinoline structure, with its extended π-conjugated system, is a feature found in some organic electronic materials and dyes.
In the field of dyes, quinoline-based structures have been incorporated into fluorescent probes. For example, quinoline-tagged fluorescent sensors have been designed for the detection of nitro-phenolic compounds. semanticscholar.orgrsc.org These sensors utilize the fluorescent properties of the quinoline moiety, which can be quenched or enhanced upon interaction with specific analytes. This suggests that the fundamental photophysical properties of the quinoline core can be harnessed for optical applications.
The field of organic semiconductors often relies on molecules with extensive π-electron systems that can facilitate charge transport. While specific studies on the semiconducting properties of this compound are limited, the general structural features of quinolines make them potential candidates for further investigation in this area. The ability to modify the quinoline structure with various substituents allows for the tuning of its electronic properties, which is a key aspect of designing new organic semiconductor materials.
Electrochemical Applications
The development of electrochemical sensors for the detection of quinoline and nitroaromatic compounds is an active area of research. These sensors are valuable for environmental monitoring and industrial process control. While sensors specifically targeting this compound are not widely reported, the methodologies developed for similar compounds are highly relevant.
Electrochemical sensors for quinoline have been fabricated using modified electrodes, such as those incorporating graphene-zirconium metal-organic frameworks. researchgate.net These sensors can detect quinoline in various matrices, including model fuel. researchgate.net The detection mechanism often involves the electrochemical oxidation or reduction of the quinoline moiety at the electrode surface.
Similarly, electrochemical sensors have been developed for the detection of nitroaromatic compounds. nih.govacs.org These sensors typically work by electrochemically reducing the nitro group, which gives a measurable signal. Given that this compound contains both a quinoline ring and a nitro group, it is plausible that similar electrochemical sensing strategies could be adapted for its detection.
The following table outlines some key features of electrochemical sensors for related compounds:
| Analyte | Sensor Material | Detection Principle |
| Quinoline | Graphene-Zirconium Metal-Organic Framework researchgate.net | Electrochemical oxidation/reduction |
| Nitroaromatics | Carbon Nitride Nanosheets nih.gov | Electrochemical reduction of the nitro group |
| Nitro-phenolic compounds | Quinoline-tagged fluorescent probes semanticscholar.orgrsc.org | Fluorescence quenching |
Quinoline and its derivatives have been extensively studied as corrosion inhibitors for various metals, particularly for mild steel in acidic environments. jmaterenvironsci.comderpharmachemica.comelectrochemsci.orgmdpi.comsemanticscholar.org The effectiveness of these compounds as corrosion inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective film that hinders the corrosion process. jmaterenvironsci.comderpharmachemica.com
The adsorption of quinoline derivatives on a metal surface is facilitated by the presence of heteroatoms (like nitrogen) and π-electrons in the aromatic rings. jmaterenvironsci.commdpi.com These features allow for interaction with the vacant d-orbitals of the metal, leading to the formation of a stable adsorbed layer. The specific substituents on the quinoline ring can further influence the inhibition efficiency.
Studies on various quinoline derivatives have shown that they can act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jmaterenvironsci.comderpharmachemica.comelectrochemsci.org The inhibition efficiency generally increases with the concentration of the inhibitor. derpharmachemica.comelectrochemsci.org
The following table summarizes the findings from corrosion inhibition studies of quinoline derivatives:
| Inhibitor Class | Metal | Corrosive Medium | Inhibition Efficiency | Mechanism |
| Quinoline derivatives | Mild Steel | 1 M HCl jmaterenvironsci.comderpharmachemica.com | Up to 92% derpharmachemica.com | Adsorption on metal surface, mixed-type inhibition jmaterenvironsci.comderpharmachemica.com |
| 8-Hydroxyquinoline (B1678124) derivative | Mild Steel | 2 M H₂SO₄ semanticscholar.org | ~91% semanticscholar.org | Adsorption, Langmuir isotherm semanticscholar.org |
| Quinoline derivative | Q235 Steel | H₂SO₄ electrochemsci.org | Up to 97.5% electrochemsci.org | Adsorption, mixed-type inhibition electrochemsci.org |
The electrochemical behavior of nitroaromatic compounds, including nitroquinolines, is characterized by the reduction of the nitro group. The specific potential at which this reduction occurs and the mechanism of the reaction can be studied using techniques such as polarography and voltammetry.
The electrochemical reduction of nitro-substituted organic compounds often proceeds through a one-electron transfer to form a radical anion. rsc.org This initial step can be followed by further reduction or chemical reactions. In the case of some diphenylmethyl p-nitrophenyl sulfides, the radical anion undergoes irreversible decay with the cleavage of a carbon-sulfur bond. rsc.org
For nitroquinolines, the reduction of the nitro group is the primary electrochemical process. The exact mechanism and the final products of the reduction can depend on the experimental conditions, such as the pH of the solution. The study of these reduction processes is important for understanding the reactivity of these compounds and for developing analytical methods for their detection.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Methyl-6-nitroquinoline, and what mechanistic considerations govern these pathways?
- Methodological Answer : The synthesis typically involves nitration of pre-substituted quinoline precursors. For example, starting with 4-methylquinoline, nitration at the 6-position requires precise control of reaction conditions (e.g., mixed acid systems at 0–5°C) to avoid over-nitration. Mechanistically, the electron-donating methyl group directs nitration to the meta position, as predicted by electrophilic aromatic substitution (EAS) theory. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the nitro product, with characterization by -NMR and HPLC to confirm regioselectivity and purity (>95%) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Key techniques include:
- -NMR : Confirm the methyl group (δ ~2.5 ppm, singlet) and nitro group’s deshielding effect on adjacent protons (e.g., aromatic protons at δ 8.5–9.0 ppm).
- FT-IR : Identify the nitro group’s asymmetric stretching (~1520 cm) and symmetric stretching (~1350 cm).
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H] at m/z 203) and fragmentation patterns. Cross-referencing with computational predictions (e.g., density functional theory, DFT) enhances reliability .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in:
- Purity : Impurities (e.g., unreacted precursors) may skew bioactivity assays. Validate purity via HPLC (>98%) and elemental analysis .
- Experimental Models : Differences in cell lines (e.g., HeLa vs. HEK293) or in vivo systems can alter outcomes. Standardize assays using established protocols (e.g., NIH/3T3 for cytotoxicity).
- Nitro Group Reactivity : Reductive metabolism (e.g., in liver microsomes) may generate active intermediates. Use isotopic labeling (-nitro) to track metabolic pathways .
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for nitration or reduction reactions. For example, calculate activation energies for nitro group reduction using B3LYP/6-31G(d) basis sets.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction kinetics.
- Docking Studies : Predict binding affinities to biological targets (e.g., malaria parasite enzymes) by analyzing steric and electronic complementarity .
Q. What experimental design principles are critical for kinetic studies of nitro group reactions in this compound?
- Methodological Answer :
- Variable Control : Maintain consistent temperature (±0.5°C) and solvent polarity (e.g., dielectric constant via water content).
- Catalyst Screening : Test transition metal catalysts (e.g., Pd/C for hydrogenation) under inert atmospheres.
- Real-Time Monitoring : Use UV-Vis spectroscopy to track nitro group reduction (λ~400 nm decay) or HPLC for intermediate quantification.
- Statistical Validation : Apply ANOVA to compare rate constants across triplicate trials .
Addressing Methodological Challenges
Q. How can researchers optimize green synthesis protocols for this compound to improve sustainability?
- Methodological Answer :
- Solvent-Free Conditions : Replace traditional solvents (e.g., DCM) with ionic liquids or supercritical CO.
- Catalyst Recycling : Use immobilized catalysts (e.g., FeO-supported palladium) to minimize waste.
- Energy Efficiency : Employ microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 6 hours) .
Q. What approaches mitigate side reactions during functionalization of this compound?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., amino groups via Boc protection) during nitration.
- Low-Temperature Reactions : Perform halogenation at −20°C to suppress dimerization.
- Selective Catalysts : Use Lewis acids (e.g., ZnCl) to direct electrophilic substitution away from the nitro group .
Data Analysis and Interpretation
Q. How should researchers statistically analyze conflicting data on the photostability of this compound?
- Methodological Answer :
- Multivariate Analysis : Use principal component analysis (PCA) to identify variables (e.g., light intensity, solvent) causing divergence.
- Error Propagation Models : Quantify uncertainty in degradation rate measurements using Monte Carlo simulations.
- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding unreliable sources) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
